N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound belongs to a class of piperazine-carboxamide derivatives, characterized by a central piperazine ring substituted with a pyridin-2-yl group and an acetamide side chain modified with a 3-chlorobenzyl moiety. Its synthesis typically involves coupling reactions between N-chloroacetyl aryl amines and substituted piperazine derivatives under reflux conditions, followed by purification via recrystallization (e.g., ethanol) .
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-3-4-15(12-16)13-22-18(26)14-23-19(27)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
GPCNHZDFKIWEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.
Introduction of the pyridine moiety: The piperazine intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine, under nucleophilic substitution conditions.
Attachment of the chlorobenzyl group: The resulting compound is further reacted with 3-chlorobenzylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorobenzyl position.
Scientific Research Applications
Drug Development
The compound has been identified as a potential candidate for drug development due to its structural properties that allow for interaction with various biological targets. Its piperazine and pyridine moieties contribute to its pharmacological activity.
Case Studies
- A study highlighted the compound's efficacy in inhibiting specific cancer cell lines, demonstrating its potential as an anticancer agent. The screening of a drug library on multicellular spheroids indicated that compounds similar to N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can exhibit significant anticancer properties .
Molecular Recognition
The unique physicochemical properties of the pyridine and piperazine rings allow for effective molecular recognition, which is crucial in the design of selective ligands. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential in targeted drug design.
Research Insights
- The pyridazine ring, similar to those found in this compound, has been noted for its weak basicity and high dipole moment, which are advantageous in drug-target interactions. These properties facilitate the optimization of candidate drugs by improving solubility and reducing off-target effects .
Therapeutic Interventions
The compound has shown promise in therapeutic settings beyond oncology. Its structural attributes make it suitable for developing treatments targeting neurological disorders or metabolic diseases.
Clinical Implications
Research indicates that derivatives of similar compounds can effectively penetrate the central nervous system (CNS), which is critical for treating neurological conditions. The design of such compounds often focuses on minimizing cardiac liabilities while maximizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, in the context of its potential anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to bacterial cell death . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
Pyridin-2-yl vs. Pyrimidin-2-yl
- N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide (): Replaces the pyridin-2-yl group with pyrimidin-2-yl, introducing an additional nitrogen atom in the aromatic ring. Impact: Pyrimidine’s electron-deficient nature may alter π-π stacking interactions in biological targets compared to pyridine.
Phenyl vs. Heterocyclic Moieties
- N-(2-{[2-(3-Fluorophenyl)Ethyl]Amino}-2-Oxoethyl)-4-Phenyl-1-Piperazinecarboxamide (): Substitutes pyridin-2-yl with a simple phenyl group and replaces 3-chlorobenzyl with 3-fluorophenethyl. Impact: Reduced polarity and altered steric effects may influence receptor selectivity .
Modifications in the Piperazine Side Chain
- N-{(2S)-1-[(3-Chlorophenyl)Amino]-1-Oxo-2-Propanyl}-4-[3-(1H-Indol-3-yl)Propanoyl]-1-Piperazinecarboxamide (): Incorporates a propanoyl linker with an indole group instead of the pyridin-2-yl moiety. Impact: The indole’s planar structure and hydrogen-bonding capability could enhance interactions with hydrophobic pockets or aromatic residues in enzymes .
Hybrid Structures with Benzoxazinone or Benzimidazole
- 4-(3-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-(Pyridin-3-yl)Piperazine-1-Carboxamide (): Integrates a benzo[b][1,4]oxazin-3-one moiety, introducing a fused oxygen-containing heterocycle. Impact: The oxazinone ring may confer improved solubility and modulate electronic properties, affecting bioavailability .
- N-{2-[(1H-Benzimidazol-2-yl)Amino]-2-Oxoethyl}-4-(Pyridin-2-yl)Piperazine-1-Carboxamide (): Replaces 3-chlorobenzyl with a benzimidazole group, known for intercalation into DNA or binding to kinase ATP pockets. Impact: Benzimidazole’s dual hydrogen-bond donor/acceptors could enhance target engagement in anticancer or antimicrobial contexts .
Local Anesthetic Activity ()
- Compounds like N-(2-[(4-Methoxyphenyl)Amino]-2-Oxoethyl)-4-Methylpiperazine-1-Carboxamide (4n) and N-{2-[(4-Chlorophenyl)Amino]-2-Oxoethyl}-4-Ethylpiperazine-1-Carboxamide (4t) exhibit local anesthetic effects in corneal reflex and skin infiltration tests. Key SAR Observations:
- Chloro substituents (e.g., 4t) enhance potency over methoxy groups (4n), likely due to increased lipophilicity and membrane penetration .
- Ethylpiperazine derivatives show longer duration of action compared to methyl analogues.
Enzymatic Inhibition and Target Selectivity
- N-(5-(4-((2-((4-((4-Ethylpiperazin-1-yl)Methyl)-3-(Trifluoromethyl)Phenyl)Amino)-2-Oxoethyl)Amino)Phenyl)Pyridin-2-yl)Cyclopropanecarboxamide (): Targets mitogen-activated protein kinase (MAPK) pathways. SAR Insight: The trifluoromethyl group and ethylpiperazine side chain optimize kinase inhibition by balancing hydrophobicity and basicity .
Comparative Data Table
Biological Activity
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, with a molecular weight of 373.8 g/mol, is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine moiety and a chlorobenzyl group. Its structure can be represented as follows:
Research indicates that this compound may exhibit multiple biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. It is believed that the presence of the chlorobenzyl group enhances its interaction with cellular targets involved in cancer proliferation.
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Antifungal Activity : Some derivatives of similar piperazine compounds have demonstrated antifungal activity, indicating potential for this compound to exhibit similar effects against fungal pathogens.
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented in the table below:
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, this compound was tested on various cancer cell lines including breast and colon cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting a strong anticancer effect attributed to apoptosis induction.
Case Study 2: Antibacterial Properties
A recent investigation assessed the antibacterial effects of this compound against multi-drug resistant strains of bacteria. The study found that the compound inhibited bacterial growth effectively, outperforming some conventional antibiotics, thus highlighting its potential as a new antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
